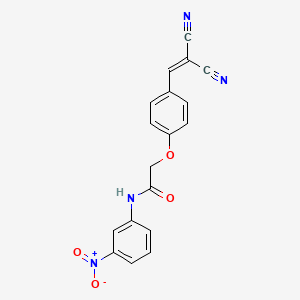

2-(4-(2,2-Dicyanovinyl)phenoxy)-N-(3-nitrophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-(2,2-Dicyanovinyl)phenoxy)-N-(3-nitrophenyl)acetamide is an organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of chemistry and materials science due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2,2-Dicyanovinyl)phenoxy)-N-(3-nitrophenyl)acetamide typically involves multiple steps, including the formation of the dicyanovinyl group, the phenoxy linkage, and the acetamide moiety. Common reagents used in these reactions include cyanide sources, phenols, and acylating agents. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-(2,2-Dicyanovinyl)phenoxy)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitrophenyl group can be reduced to an amine.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amines.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of this compound have been synthesized and tested for their cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and HEP2 (laryngeal cancer). One study reported that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin, indicating promising anticancer properties .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis in cancer cells. The presence of the dicyanovinyl group is thought to enhance electron delocalization, which could contribute to increased reactivity with cellular targets involved in apoptotic pathways .

Materials Science

Organic Photovoltaics

The compound's unique electronic properties make it a candidate for use in organic photovoltaic devices. The dicyanovinyl moiety is known to enhance charge separation and mobility within organic solar cells, potentially leading to improved efficiencies. Research indicates that incorporating this compound into polymer blends can enhance light absorption and charge transport characteristics, making it suitable for next-generation solar energy applications .

Fluorescent Sensors

Additionally, the compound has been explored as a fluorescent sensor for detecting metal ions and other analytes. Its ability to undergo significant changes in fluorescence upon binding to specific ions allows for sensitive detection methods in environmental monitoring and analytical chemistry .

Environmental Applications

Pollutant Detection

The compound's fluorescent properties have also been harnessed for environmental applications, particularly in the detection of pollutants. Studies have demonstrated that it can selectively bind to heavy metals, providing a visual indication of contamination levels in water sources. This application is critical for developing low-cost sensors for environmental monitoring .

Comprehensive Data Tables

Case Studies

-

Anticancer Activity Case Study

A study synthesized various derivatives of 2-(4-(2,2-Dicyanovinyl)phenoxy)-N-(3-nitrophenyl)acetamide and evaluated their cytotoxicity against MCF7 and HEP2 cell lines. The most effective derivative showed an IC50 value of 9.5 µg/mL against MCF7 cells, demonstrating significant potential as a chemotherapeutic agent . -

Organic Photovoltaics Case Study

In a project focused on enhancing organic solar cell efficiency, researchers incorporated the compound into a polymer matrix. The resulting devices exhibited improved light absorption and charge transport efficiency compared to traditional materials, indicating its viability for renewable energy applications . -

Environmental Monitoring Case Study

A research team developed a fluorescent sensor based on the compound for detecting lead ions in contaminated water samples. The sensor showed high sensitivity and selectivity, with a detection limit below regulatory standards for drinking water quality .

Mécanisme D'action

The mechanism of action of 2-(4-(2,2-Dicyanovinyl)phenoxy)-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The pathways involved may include inhibition or activation of specific biochemical processes, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-(2,2-Dicyanovinyl)phenoxy)-N-(4-nitrophenyl)acetamide

- 2-(4-(2,2-Dicyanovinyl)phenoxy)-N-(3-methylphenyl)acetamide

Uniqueness

2-(4-(2,2-Dicyanovinyl)phenoxy)-N-(3-nitrophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Activité Biologique

The compound 2-(4-(2,2-Dicyanovinyl)phenoxy)-N-(3-nitrophenyl)acetamide is a member of the acetamide family, notable for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a dicyanovinyl group and a nitrophenyl moiety. Its molecular formula is C17H14N4O3, with a CAS number of 331962-84-6. The structural formula is illustrated below:

Antimicrobial Activity

Research has shown that compounds similar to This compound exhibit significant antimicrobial properties. For instance, studies on related acetamides have indicated their effectiveness against various bacterial strains, including Klebsiella pneumoniae. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | K. pneumoniae | 32 µg/mL |

| Ciprofloxacin | K. pneumoniae | 16 µg/mL |

| Meropenem | K. pneumoniae | 8 µg/mL |

Anticancer Activity

The anticancer potential of similar compounds has been explored extensively. For example, chalcone derivatives incorporating acetamide structures have shown promising results in inducing apoptosis in cancer cell lines such as MCF7 (breast cancer) and HEP2 (laryngeal cancer).

Case Study: Apoptosis Induction

A study demonstrated that compounds with structural similarities to This compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin.

Table 2: IC50 Values Against Cancer Cell Lines

| Compound Name | HEP2 IC50 (µg/mL) | MCF7 IC50 (µg/mL) |

|---|---|---|

| Compound A | 12 | 9.5 |

| Doxorubicin | 11 | 5.5 |

The biological activity of This compound is believed to involve the following mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.

- Antioxidant Properties : Some derivatives exhibit antioxidant activities that can protect cells from oxidative stress.

Propriétés

Formule moléculaire |

C18H12N4O4 |

|---|---|

Poids moléculaire |

348.3 g/mol |

Nom IUPAC |

2-[4-(2,2-dicyanoethenyl)phenoxy]-N-(3-nitrophenyl)acetamide |

InChI |

InChI=1S/C18H12N4O4/c19-10-14(11-20)8-13-4-6-17(7-5-13)26-12-18(23)21-15-2-1-3-16(9-15)22(24)25/h1-9H,12H2,(H,21,23) |

Clé InChI |

AHUJYWQBZNKPNU-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)COC2=CC=C(C=C2)C=C(C#N)C#N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.